molecular formula C6H10N4 B13439069 Pentylenetetrazole-d6

Pentylenetetrazole-d6

Cat. No.: B13439069
M. Wt: 144.21 g/mol
InChI Key: CWRVKFFCRWGWCS-NMFSSPJFSA-N
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Description

Pentylenetetrazole-d6, also known as 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6, is a deuterated form of pentylenetetrazole. This compound is primarily used in scientific research, particularly in the study of epilepsy and seizure mechanisms. Pentylenetetrazole itself is known for its ability to induce seizures, making it a valuable tool in neurological research .

Preparation Methods

The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of deuterium exchange reactions .

Chemical Reactions Analysis

Pentylenetetrazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: Pentylenetetrazole can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: Pentylenetetrazole can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Pentylenetetrazole-d6 is extensively used in scientific research due to its ability to induce seizures. Some of its key applications include:

Mechanism of Action

The exact mechanism of action of Pentylenetetrazole-d6 is not fully understood, but it is believed to involve multiple pathways. Pentylenetetrazole is known to act as a GABA_A receptor antagonist, which leads to the inhibition of inhibitory neurotransmission and the induction of seizures. This action is thought to involve the modulation of ion channels, including calcium and sodium channels, resulting in neuronal depolarization and increased excitability .

Comparison with Similar Compounds

Pentylenetetrazole-d6 can be compared with other convulsant compounds such as:

Properties

Molecular Formula

C6H10N4

Molecular Weight

144.21 g/mol

IUPAC Name

6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine

InChI

InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2

InChI Key

CWRVKFFCRWGWCS-NMFSSPJFSA-N

Isomeric SMILES

[2H]C1(CC2=NN=NN2CC(C1([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCC2=NN=NN2CC1

Origin of Product

United States

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